Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-7-methylthieno[3,2-d]pyrimidine

Fragment-based drug discovery Physicochemical profiling Scaffold selection

4-Methoxy-7-methylthieno[3,2-d]pyrimidine (CAS 676549-71-6) is a heterocyclic fragment molecule within the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core bearing a methoxy substituent at the 4-position and a methyl group at the 7-position. The compound has the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol, with a computed density of 1.3±0.1 g/cm³, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C.

Molecular Formula C8H8N2OS
Molecular Weight 180.23
CAS No. 676549-71-6
Cat. No. B2845964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methylthieno[3,2-d]pyrimidine
CAS676549-71-6
Molecular FormulaC8H8N2OS
Molecular Weight180.23
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2OC
InChIInChI=1S/C8H8N2OS/c1-5-3-12-7-6(5)9-4-10-8(7)11-2/h3-4H,1-2H3
InChIKeyVKWRKTFQFNBRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-7-methylthieno[3,2-d]pyrimidine (CAS 676549-71-6): Core Fragment Identity and Physicochemical Baseline


4-Methoxy-7-methylthieno[3,2-d]pyrimidine (CAS 676549-71-6) is a heterocyclic fragment molecule within the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core bearing a methoxy substituent at the 4-position and a methyl group at the 7-position . The compound has the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol, with a computed density of 1.3±0.1 g/cm³, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It is commercially available as a research-grade fragment scaffold at ≥97% purity from multiple suppliers , and is explicitly positioned as a structural basis and research tool for molecular linking, expansion, and modification in drug discovery programs [1].

Why Generic Substitution Fails: Position-Specific Substituent Effects Differentiate 4-Methoxy-7-methylthieno[3,2-d]pyrimidine from Its Nearest Analogs


Within the thieno[3,2-d]pyrimidine chemical space, the precise regiochemistry of substituents dictates both physicochemical properties and downstream derivatization potential. The 4-methoxy-7-methyl substitution pattern on the thieno[3,2-d]pyrimidine core is not interchangeable with the 4-methoxy-2-methyl isomer (CAS 1627203-66-0), the 4-chloro-7-methyl analog (CAS 175137-21-0), or the 4-hydroxy-7-methyl variant (CAS 175137-13-0) . The methoxy group at C-4 provides distinct electronic character and hydrogen-bonding capacity compared to chloro or hydroxy substituents, while the methyl group at C-7 (on the thiophene ring) versus C-2 (on the pyrimidine ring) alters the vector and steric environment for any subsequent fragment elaboration [1]. Furthermore, the 4-chloro-7-methyl analog serves as a reactive electrophilic intermediate for nucleophilic aromatic substitution [2], whereas the 4-methoxy-7-methyl compound offers greater chemical stability and distinct pharmacokinetic starting points if carried forward into lead optimization. These regiochemical differences mean that in-class compounds cannot be treated as drop-in replacements without altering the trajectory of a fragment-to-lead or scaffold-hopping campaign.

Quantitative Differentiation Evidence: 4-Methoxy-7-methylthieno[3,2-d]pyrimidine vs. Closest Analogs


Physicochemical Differentiation: 4-Methoxy-7-methyl vs. 4-Chloro-7-methylthieno[3,2-d]pyrimidine — Density, Boiling Point, and Reactivity Profile

The 4-methoxy substituent on the thieno[3,2-d]pyrimidine core confers distinct physicochemical properties compared to the 4-chloro analog, which is a known reactive intermediate for nucleophilic aromatic substitution (SNAr) reactions [1]. The target compound (C8H8N2OS, MW 180.23) has a computed density of 1.3±0.1 g/cm³ and a boiling point of 307.0±37.0 °C , whereas 4-chloro-7-methylthieno[3,2-d]pyrimidine (C7H5ClN2S, MW 184.65) bears a heavier chlorine atom and a different hydrogen-bonding profile . The methoxy group provides a hydrogen-bond acceptor (HBA) character, while the chloro substituent functions primarily as a halogen-bond donor and leaving group. This difference in electronic character directly impacts fragment screening hit rates and subsequent synthetic tractability in fragment-to-lead campaigns.

Fragment-based drug discovery Physicochemical profiling Scaffold selection

Regiochemical Differentiation: 4-Methoxy-7-methyl vs. 4-Methoxy-2-methylthieno[3,2-d]pyrimidine — Positional Isomerism and Fragment Elaboration Vectors

4-Methoxy-7-methylthieno[3,2-d]pyrimidine and 4-methoxy-2-methylthieno[3,2-d]pyrimidine (CAS 1627203-66-0) are constitutional isomers sharing the same molecular formula (C8H8N2OS, MW 180.23) but differing in the position of the methyl substituent . In the target compound, the methyl group is located at C-7 on the thiophene ring, whereas in the 2-methyl isomer, it resides at C-2 on the pyrimidine ring. This positional difference fundamentally alters the trajectory of any substituent growing from the methyl-bearing position during fragment elaboration: the C-7 vector projects from the thiophene moiety, while the C-2 vector projects from the pyrimidine ring [1]. In kinase inhibitor design, the C-2 and C-7 positions on the thieno[3,2-d]pyrimidine scaffold access distinct sub-pockets within the ATP-binding site [2], meaning that the choice between these two isomers predetermines which region of the target protein can be interrogated.

Positional isomer differentiation Fragment elaboration Scaffold diversity

Hydrogen-Bonding Capacity Differentiation: 4-Methoxy-7-methylthieno[3,2-d]pyrimidine vs. 7-Methylthieno[3,2-d]pyrimidin-4-ol

The 4-methoxy group in the target compound (OCH₃) functions exclusively as a hydrogen-bond acceptor (HBA), whereas the 4-hydroxy group in 7-methylthieno[3,2-d]pyrimidin-4-ol (CAS 175137-13-0, MW 166.2) can act as both a hydrogen-bond donor (HBD) and acceptor . The replacement of a hydroxy with a methoxy group eliminates one HBD, which typically improves passive membrane permeability according to Lipinski's Rule of Five and related guidelines [1]. In fragment-based screening, the presence or absence of an additional HBD can significantly alter the binding mode and selectivity profile against closely related protein targets, as documented in thieno[3,2-d]pyrimidine kinase inhibitor programs where 4-alkoxy versus 4-hydroxy substitution patterns lead to distinct kinase selectivity fingerprints [2].

Hydrogen-bond donor/acceptor profile Fragment physicochemical property optimization Solubility and permeability

Commercial Availability and Purity Benchmarking: 4-Methoxy-7-methylthieno[3,2-d]pyrimidine vs. In-Class Fragment Scaffolds

4-Methoxy-7-methylthieno[3,2-d]pyrimidine is commercially stocked by multiple suppliers at purities of 97% (AKSci, Chemenu) to 98% (CymitQuimica, Leyan) . In contrast, the 4-chloro-7-methyl analog is typically offered at 95% purity (AKSci) , reflecting the greater hydrolytic instability of the chloro substituent during storage. The target compound is also available as a pre-packaged fragment scaffold from TargetMol (catalog Fr12411) in 2 mg, 10 mg, and larger quantities, explicitly positioned for fragment-based drug discovery applications [1]. Long-term storage specifications indicate powder stability at -20°C for 3 years, with blue ice or ambient shipping conditions [1], which compares favorably to the 4-chloro analog that may require more stringent storage to prevent hydrolysis.

Fragment library procurement Purity specification Supplier benchmarking

Optimal Application Scenarios for 4-Methoxy-7-methylthieno[3,2-d]pyrimidine Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design: Thieno[3,2-d]pyrimidine Scaffold with C-7 Methyl Elaboration Vector

4-Methoxy-7-methylthieno[3,2-d]pyrimidine is optimally deployed as a fragment starting point for kinase inhibitor discovery programs targeting the ATP-binding site, where the C-7 methyl group on the thiophene ring projects toward hydrophobic back-pocket regions distinct from those accessed by C-2-substituted analogs [1]. The stable 4-methoxy group provides a hydrogen-bond acceptor for hinge-region interactions without introducing an additional hydrogen-bond donor, favoring passive permeability for intracellular target engagement [2]. Fragment screening libraries incorporating this scaffold enable exploration of chemical space complementary to the more common C-2-substituted thieno[3,2-d]pyrimidine fragments.

Synthetic Chemistry: Stable Core for Late-Stage Diversification via Electrophilic Aromatic Substitution on the Thiophene Ring

Unlike the 4-chloro-7-methyl analog, which is consumed as an electrophile in SNAr reactions, 4-methoxy-7-methylthieno[3,2-d]pyrimidine serves as a stable core amenable to electrophilic aromatic substitution (EAS) at the thiophene C-2 or C-3 positions, or to directed ortho-metalation strategies [3]. This enables late-stage diversification of the fragment without premature consumption of the reactive handle. The compound's ambient-temperature shipping stability and 3-year shelf life at -20°C further support its use in multi-step parallel synthesis campaigns [4].

Physicochemical Property Optimization: Replacement of 4-Hydroxy Fragments with 4-Methoxy for Improved Permeability

In lead optimization programs where a 4-hydroxy-substituted thieno[3,2-d]pyrimidine fragment has been identified as a hit but suffers from poor cellular permeability due to the additional hydrogen-bond donor, 4-methoxy-7-methylthieno[3,2-d]pyrimidine offers a direct scaffold replacement that eliminates one HBD while retaining the HBA character of the 4-position substituent . This is particularly relevant for CNS-penetrant kinase inhibitor programs, where minimizing HBD count is a critical determinant of blood-brain barrier penetration.

Intellectual Property Generation: Novel Chemical Space Through Regiochemical Differentiation

The 4-methoxy-7-methyl substitution pattern on the thieno[3,2-d]pyrimidine scaffold is distinct from the more extensively patented 2-substituted and 4-chloro variants found in the PI3K, EGFR, and CDK inhibitor patent literature [5]. For organizations seeking to establish novel composition-of-matter claims around thienopyrimidine-based kinase inhibitors, this compound provides a structurally differentiated starting point that may enable freedom-to-operate advantages relative to competitor series built on the 2-methyl or 4-chloro scaffolds.

Quote Request

Request a Quote for 4-Methoxy-7-methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.